molecular formula C18H26N2O3 B6139811 Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate

Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate

Cat. No.: B6139811
M. Wt: 318.4 g/mol
InChI Key: LRXHLEOLDFKPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)12-20-11-15(9-16(20)21)19-10-13-5-7-14(8-6-13)17(22)23-4/h5-8,15,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXHLEOLDFKPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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